molecular formula C12H14Cl3N3O2S B11708060 N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11708060
M. Wt: 370.7 g/mol
InChI Key: WLUZFBCJUFIJHU-UHFFFAOYSA-N
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Description

This compound features a trichloroethyl backbone conjugated to an acetamide group and a thiourea-linked 2-methoxyphenyl moiety. Its synthesis involves condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide, followed by functionalization with arylthioureas . The 2-methoxy substitution on the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

Molecular Formula

C12H14Cl3N3O2S

Molecular Weight

370.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H14Cl3N3O2S/c1-7(19)16-10(12(13,14)15)18-11(21)17-8-5-3-4-6-9(8)20-2/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,21)

InChI Key

WLUZFBCJUFIJHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC

solubility

19 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with thiourea to produce the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like dichloromethane, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain oncoproteins, leading to the disruption of cancer cell proliferation and induction of apoptosis. The compound’s ability to form strong covalent bonds with target proteins is a key factor in its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The compound is part of a broader family of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h), as detailed in . Key analogs include:

Compound Substituent (Aryl Group) Melting Point (°C) Yield (%) Rf Value
7c 2-Methoxyphenyl 196–198 69 0.63
7b 2,5-Dimethylphenyl 195–197 67 0.60
7f 2-Chlorophenyl 196–198 69 0.63
7h Naphthalen-1-yl 205–207 64 0.69

Key Observations :

  • Melting Points : The naphthyl-substituted 7h exhibits the highest melting point (205–207°C), likely due to enhanced π-stacking interactions. The 2-methoxy (7c) and 2-chloro (7f) analogs share similar melting points, suggesting comparable crystallinity.
  • Yields : Substituted phenyl groups (e.g., 7c, 7f) show higher yields (~69%) compared to bulkier substituents like naphthyl (7h: 64%), reflecting synthetic challenges with sterically hindered arylthioureas .
  • Rf Values: Polar groups (e.g., methoxy in 7c) reduce Rf values (0.63) compared to nonpolar substituents (e.g., naphthyl in 7h: 0.69), indicating altered chromatographic mobility due to hydrogen bonding .

Spectroscopic Comparisons

  • 1H NMR : The 2-methoxy group in 7c generates a singlet at δ ~3.8 ppm for the methoxy protons, while the 2-chloro substituent in 7f deshields aromatic protons, shifting resonances downfield (δ 7.2–7.5 ppm) .
  • 13C NMR : The thiourea carbonyl (C=S) in 7c appears at δ ~180 ppm, consistent with analogous compounds. Electron-withdrawing groups (e.g., Cl in 7f) increase the chemical shift of adjacent carbons by 2–3 ppm .

Biological Activity

N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H14Cl3N3O2S
  • Molecular Weight : 422.7 g/mol
  • IUPAC Name : N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]acetamide

The compound features a trichloromethyl group and a methoxyphenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC12H14Cl3N3O2S
Molecular Weight422.7 g/mol
IUPAC NameN-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioyl]amino]ethyl]acetamide

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Trichloromethyl Intermediate : Reacting suitable precursors with trichloromethyl reagents.
  • Coupling with Methoxyphenyl Isothiocyanate : This step creates the carbamothioyl derivative.
  • Cyclization : Final cyclization to form the complete structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects are attributed to the induction of apoptosis through the activation of caspase pathways.

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction : It could bind to cellular receptors that modulate growth signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 25 µg/mL for both pathogens.
  • Anticancer Research :
    • In a study involving HeLa cells, treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.

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